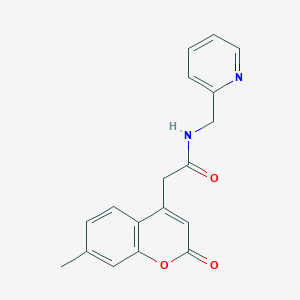

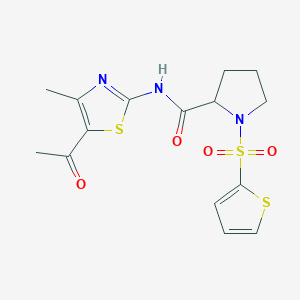

![molecular formula C8H12N4O3 B2745129 2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-12-6](/img/structure/B2745129.png)

2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazoles are known to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .Molecular Structure Analysis

The molecular structure of “2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid” is characterized by a pyrazole ring, a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms . The molecular formula is C19H18ClN3O4 .Chemical Reactions Analysis

Pyrazoles, including “2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid”, are known to participate in a variety of chemical reactions. For instance, they can react with ethyl nitrite or sodium nitrite to form 5-amino-4-hydroxyiminopyrazoles .Mechanism of Action

While the specific mechanism of action for “2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid” is not mentioned in the retrieved data, pyrazole derivatives have been found to exhibit a wide range of biological activities . For instance, some pyrazole derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for “2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name |

2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-9-8(15)7-5(4-12(2)11-7)10-3-6(13)14/h4,10H,3H2,1-2H3,(H,9,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSCEZOQYBGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1NCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2745049.png)

![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)

![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)

![3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2745062.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2745064.png)

![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)